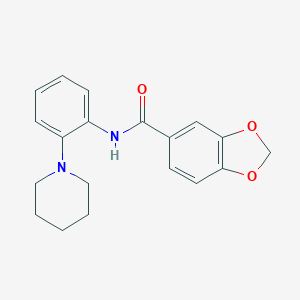![molecular formula C18H27N3OS B251394 3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide](/img/structure/B251394.png)
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide is a complex organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 4-(4-methylpiperidin-1-yl)aniline. This can be achieved through the reaction of 4-methylpiperidine with aniline under appropriate conditions.
Coupling with Phenyl Isothiocyanate: The next step involves the reaction of the piperidine derivative with phenyl isothiocyanate to form the corresponding thiourea derivative.
Acylation: The final step is the acylation of the thiourea derivative with 3-methylbutanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- 3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide
Uniqueness
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H27N3OS |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H27N3OS/c1-13(2)12-17(22)20-18(23)19-15-4-6-16(7-5-15)21-10-8-14(3)9-11-21/h4-7,13-14H,8-12H2,1-3H3,(H2,19,20,22,23) |
InChI Key |
PHGQNOQVXKHJJW-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251312.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)

![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)

![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B251329.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
